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molecular formula C16H10N2O B8466228 3-(4-Cyanobenzoyl)indolizine CAS No. 501948-42-1

3-(4-Cyanobenzoyl)indolizine

Cat. No. B8466228
M. Wt: 246.26 g/mol
InChI Key: CXHQGLCKLIDQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861436B2

Procedure details

To 4-(indolizine-3-carbonyl)-benzonitrile (24 g, 100 mmol) CH3CN (600 ml) solution containing MeOH (9 ml) was added BH3-THF (1M, 480 ml). The resulting mixture was stirred at 50° C. for 1 hr. The reaction was quenched with water (200 ml), and extracted with EtOAc (700 ml), and washed with water (300 ml×3). The organic layer was evaporated under reduced pressure, and the residue was dissolved in ether (or EtOAc) (400 ml), diluted with hexanes (100 ml) and filtered with celite to give 4-indolizin-3-ylmethyl-benzonitrile (15.6 g, 92% purity by HPLC). This product was used directly for the next step. δ (ppm) 8.54 (m, 1H); 7.59 (m, 3H); 7.39 (m, 2H); 7.31 (m, 1H); 7.19 (m, 1H); 3.01 (t, J=6.9 Hz, 2H); 2.75 (t, J=6.9 Hz, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]([C:10]([C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=O)[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2.B.C1COCC1>CO>[CH:1]1[CH:2]=[C:3]([CH2:10][C:12]2[CH:13]=[CH:14][C:15]([C:16]#[N:17])=[CH:18][CH:19]=2)[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C=1C=C(N2C=CC=CC12)C(=O)C1=CC=C(C#N)C=C1
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
480 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (700 ml)
WASH
Type
WASH
Details
washed with water (300 ml×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether (or EtOAc) (400 ml)
ADDITION
Type
ADDITION
Details
diluted with hexanes (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered with celite

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1C=C(N2C=CC=CC12)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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